![molecular formula C9H9BrN2O B3024938 5-bromo-N-cyclopropylnicotinamide CAS No. 385382-48-9](/img/structure/B3024938.png)
5-bromo-N-cyclopropylnicotinamide
Overview
Description
5-Bromo-N-cyclopropylnicotinamide is a chemical compound with the molecular formula C9H9BrN2O . It has an average mass of 241.085 Da and a monoisotopic mass of 239.989822 Da . It is also known by other names such as 3-Pyridinecarboxamide, 5-bromo-N-cyclopropyl- .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-cyclopropylnicotinamide consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
5-Bromo-N-cyclopropylnicotinamide has a density of 1.6±0.1 g/cm3, a boiling point of 377.9±27.0 °C at 760 mmHg, and a flash point of 182.4±23.7 °C . It has a molar refractivity of 52.5±0.4 cm3, and a molar volume of 148.4±5.0 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Antibacterial Activity and Antibiofilm Properties
BCPN has been investigated for its antibacterial properties. Experimental studies have shown that it exhibits antibacterial activity against certain pathogens. Additionally, it has been evaluated for its ability to inhibit biofilm formation. Researchers have explored its potential as an antimicrobial agent, particularly against bacteria like Enterococcus faecalis .
Chemical Probes and High-Throughput Screening
BCPN can serve as a chemical probe in high-throughput screening assays. Its unique structure and properties make it suitable for identifying novel drug candidates or studying specific biological pathways. Researchers use BCPN-based probes to explore cellular responses and validate drug targets.
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-cyclopropylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-6(4-11-5-7)9(13)12-8-1-2-8/h3-5,8H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKDJEARKMRQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345402 | |
Record name | 5-Bromo-N-cyclopropylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclopropylnicotinamide | |
CAS RN |
385382-48-9 | |
Record name | 5-Bromo-N-cyclopropylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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